molecular formula C5H6N2OS B1605936 6-(Methylthio)pyrimidin-4(3H)-one CAS No. 30001-45-7

6-(Methylthio)pyrimidin-4(3H)-one

Cat. No. B1605936
CAS RN: 30001-45-7
M. Wt: 142.18 g/mol
InChI Key: BTIAVKOUWHGNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(Methylthio)pyrimidin-4(3H)-one” is a chemical compound that has been studied in the context of medicinal chemistry . It is a type of fused pyrimidine, a class of compounds that are often used as kinase inhibitor scaffolds . The compound has a molecular formula of C5H6ClN3S .


Synthesis Analysis

The synthesis of “6-(Methylthio)pyrimidin-4(3H)-one” involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates . These intermediates can be prepared from the commercially available methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate . Another synthesis method involves the transformation of readily available α-substituted β-ketoesters into the corresponding acyl enamines, which are then cyclized to give 6H-1,3-oxazin-6-ones .


Molecular Structure Analysis

The molecular structure of “6-(Methylthio)pyrimidin-4(3H)-one” is characterized by a pyrimidine core, which is a type of nitrogen-containing heterocycle . The compound also contains a methylthio group attached to the 6-position of the pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving “6-(Methylthio)pyrimidin-4(3H)-one” are primarily related to its use as an intermediate in the synthesis of kinase inhibitors . The compound can be derivatized at positions 2 and 8 to give novel compounds with potential as kinase inhibitors .


Physical And Chemical Properties Analysis

The compound “6-(Methylthio)pyrimidin-4(3H)-one” has a molecular weight of 175.639 . Other physical and chemical properties specific to this compound are not mentioned in the retrieved papers.

Mechanism of Action

While the specific mechanism of action of “6-(Methylthio)pyrimidin-4(3H)-one” is not mentioned in the retrieved papers, it is noted that fused pyrimidines, to which this compound belongs, are often used as kinase inhibitor scaffolds . Kinase inhibitors work by blocking the action of kinases, a type of enzyme that plays a key role in the regulation of cellular processes .

Future Directions

The future directions for research on “6-(Methylthio)pyrimidin-4(3H)-one” could involve further exploration of its potential as a kinase inhibitor . Given the importance of kinases in a wide range of diseases, including cancer, compounds like “6-(Methylthio)pyrimidin-4(3H)-one” that can inhibit their action could have significant therapeutic potential .

properties

IUPAC Name

4-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-9-5-2-4(8)6-3-7-5/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIAVKOUWHGNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285934
Record name 6-(methylsulfanyl)pyrimidin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methylthio)pyrimidin-4(3H)-one

CAS RN

30001-45-7
Record name NSC43266
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(methylsulfanyl)pyrimidin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Methylthio)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-(Methylthio)pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
6-(Methylthio)pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
6-(Methylthio)pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
6-(Methylthio)pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
6-(Methylthio)pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.